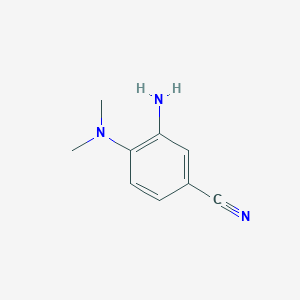

3-Amino-4-dimethylamino-benzonitrile

Description

Significance of Substituted Benzonitrile (B105546) Frameworks in Chemical Sciences

Substituted benzonitrile frameworks are a class of organic compounds that command significant attention across the chemical sciences due to their versatile reactivity and wide-ranging applications. The benzonitrile unit, consisting of a benzene (B151609) ring attached to a cyano (-C≡N) group, serves as a crucial structural motif in numerous functional molecules. The nitrile group is particularly valuable in drug design, as it can act as a bioisostere for other functional groups and can enhance pharmacokinetic properties like solubility and bioavailability. Research has demonstrated that nitrile-containing compounds can engage in favorable interactions with biological targets.

In medicinal chemistry, these frameworks are integral intermediates in the synthesis of a variety of biologically active compounds, including potential anticancer agents and probes for neuroimaging. chembk.com For instance, derivatives have been explored for their ability to inhibit enzymes involved in cancer progression. Furthermore, complex benzonitrile analogues are used as high-affinity ligands for transporters in the brain, such as the serotonin (B10506) transporter (SERT), enabling their study and imaging via techniques like Positron Emission Tomography (PET). chembk.com

Beyond pharmaceuticals, substituted benzonitriles are foundational in materials science. Their inherent electronic properties, which can be finely tuned by the addition of various substituent groups, make them ideal candidates for the development of dyes, pigments, and advanced materials with nonlinear optical (NLO) properties. ijstr.org The presence of electron-donating and electron-accepting groups on the benzene ring can create intramolecular charge-transfer (ICT) systems, a phenomenon crucial for NLO applications. ijstr.org In organic synthesis, they are versatile building blocks, participating in a wide array of chemical transformations such as nucleophilic substitutions and cyclization reactions to create more complex molecular architectures. Modern catalytic methods, including transition-metal-catalyzed reactions, have further expanded the synthetic utility of benzonitriles. acs.org

Unique Structural Features and Electronic Configuration of 3-Amino-4-dimethylamino-benzonitrile

The compound this compound possesses a distinct molecular architecture that suggests a rich and complex electronic behavior. The structure consists of a central benzene ring functionalized with three key groups: a nitrile (-CN) group at position 1, a primary amino (-NH₂) group at position 3, and a dimethylamino (-N(CH₃)₂) group at position 4.

This specific arrangement establishes a potent "push-pull" system. The nitrile group is strongly electron-withdrawing, while both the amino and dimethylamino groups are electron-donating through resonance. The dimethylamino group is a significantly stronger electron donor than the primary amino group. The placement of these donor and acceptor groups on the aromatic ring is critical. This configuration facilitates the potential for significant intramolecular charge transfer (ICT) upon photoexcitation, where electron density shifts from the electron-rich amino substituents to the electron-deficient nitrile-bearing end of the molecule. ijstr.org

This phenomenon of ICT is famously studied in the isomeric compound 4-(dimethylamino)benzonitrile (B74231) (DMABN), which is a foundational model for dual fluorescence. ijstr.orgnih.gov In polar solvents, DMABN exhibits two distinct fluorescence bands, one from a locally excited (LE) state and another from a charge-transfer state that is stabilized by the solvent. ijstr.orgnih.gov In the case of this compound, the presence of a second, adjacent donor group (-NH₂) complicates this picture. The electronic interplay between the two donor groups and their combined effect on the ICT process is a key feature. Furthermore, the proximity of the amino and dimethylamino groups may introduce steric hindrance, potentially forcing one or both groups out of the plane of the benzene ring. Such a twist would have profound effects on the electronic conjugation and, consequently, on the photophysical properties of the molecule, an area that has been investigated in detail for the parent DMABN. acs.org

Identification of Key Research Questions and Objectives for this compound

Given the unique substitution pattern of this compound, its research landscape is defined by several key questions aimed at elucidating its fundamental chemical and physical properties. The scarcity of dedicated studies on this specific isomer makes it a compelling target for investigation.

Key Research Questions:

Synthesis and Characterization: What are the most efficient and high-yielding synthetic routes to obtain high-purity this compound? chemicalbook.com What are its fundamental physicochemical properties, such as melting point, solubility in various solvents, and solid-state structure as determined by X-ray crystallography? chembk.comnih.gov

Electronic and Photophysical Properties: How does the presence of two adjacent electron-donating groups (-NH₂ and -N(CH₃)₂) influence the intramolecular charge transfer (ICT) characteristics compared to monosubstituted systems like DMABN? acs.org Does the molecule exhibit dual fluorescence, and how is this behavior affected by solvent polarity (solvatochromism)? ijstr.org

Structural Dynamics: What are the precise ground-state and excited-state geometries of the molecule? Does steric strain between the ortho-positioned amino and dimethylamino groups lead to a non-planar conformation, and how does this impact its electronic and photophysical behavior? acs.orgwhiterose.ac.uk

Luminescence and Quantum Yield: What are the fluorescence and/or phosphorescence quantum yields of the compound? How do these emission properties compare to other substituted benzils and benzonitriles, and what factors govern their efficiency? nih.gov

Potential Applications: Can this compound serve as a functional building block for novel materials with tailored optical properties? acs.org Could it or its derivatives have potential as fluorescent probes or as intermediates in the synthesis of pharmacologically relevant molecules, analogous to other aminobenzonitriles? nih.gov

Overview of Established and Emerging Research Methodologies Applicable to this compound

The investigation of a novel compound like this compound would employ a suite of established and emerging methodologies from across the chemical sciences. These techniques are essential for synthesis, purification, structural elucidation, and the characterization of its electronic and photophysical properties.

| Research Area | Methodology | Objective & Description | References |

| Synthesis | Multi-step Organic Synthesis | Preparation of the target molecule often involves sequential reactions to introduce the required functional groups onto the aromatic ring, such as nitration, reduction of nitro groups to amines, and alkylation or amination. chembk.com | chembk.comnih.gov |

| Catalytic C-H Functionalization | Modern, atom-economical methods using transition-metal catalysts can be explored for the direct introduction of amino or cyano groups onto the aromatic C-H bonds, offering more efficient synthetic pathways. | ||

| Structural Analysis | X-ray Crystallography | Provides definitive information on the solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This can confirm the planarity or non-planarity of the molecule. nih.gov | nih.gov |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure in solution by identifying the chemical environment of each proton and carbon atom. ijstr.orgnih.gov | ijstr.orgnih.gov | |

| Gas Electron Diffraction (GED) | Used to determine the precise geometric structure of a molecule in the gas phase, free from intermolecular forces present in crystals. whiterose.ac.uk | whiterose.ac.uk | |

| Photophysical Characterization | UV-Vis & Fluorescence Spectroscopy | Measures the electronic absorption and emission spectra. These techniques are crucial for studying ICT phenomena, determining quantum yields, and analyzing solvatochromic shifts by recording spectra in a range of solvents with varying polarities. ijstr.orgnih.gov | ijstr.orgnih.gov |

| Computational Chemistry | Density Functional Theory (DFT) | Used to calculate the ground-state optimized geometry, electronic properties (e.g., dipole moment), and frontier molecular orbitals (HOMO/LUMO). DFT can also predict spectroscopic data like NMR chemical shifts. ijstr.org | ijstr.org |

| Time-Dependent DFT (TD-DFT) | An extension of DFT used to calculate excited-state properties, predict UV-Vis absorption spectra, and investigate the nature of electronic transitions (e.g., LE vs. ICT states). ijstr.orgnih.gov | ijstr.orgnih.gov | |

| High-Level Ab Initio Methods (CC2, CASSCF) | These more computationally intensive methods are employed for a highly accurate description of excited electronic states, especially for resolving controversies regarding molecular geometry and the nature of fluorescence. acs.org | acs.org |

Physicochemical Properties of a Model Isomer: 4-(Dimethylamino)benzonitrile

No direct experimental data for this compound is widely published. The table below lists properties for the extensively studied isomer, 4-(Dimethylamino)benzonitrile (DMABN), which serves as a reference for this class of compounds.

| Property | Value | References |

| Chemical Formula | C₉H₁₀N₂ | chemicalbook.com |

| Molecular Weight | 146.19 g/mol | chemicalbook.com |

| Appearance | Crystalline Powder | chemicalbook.com |

| Melting Point | 72-75 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 318 °C | chemicalbook.comsigmaaldrich.com |

| CAS Number | 1197-19-9 | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(dimethylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12(2)9-4-3-7(6-10)5-8(9)11/h3-5H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYWINXSALIDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Approaches to 3 Amino 4 Dimethylamino Benzonitrile

Retrosynthetic Analysis of 3-Amino-4-dimethylamino-benzonitrile

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, readily available starting materials through a series of logical disconnections.

For this compound, two primary retrosynthetic pathways can be envisioned:

Pathway A: Based on the Sandmeyer Reaction

The most apparent disconnection is the cyano group (-CN). This group can be installed via a Sandmeyer reaction, which transforms an aryl diazonium salt into a nitrile. wikipedia.orgnih.gov This leads to the precursor 1 , 3-Amino-4-(dimethylamino)aniline. The primary amino group at position 3 can be derived from the reduction of a nitro group (-NO₂), a common and efficient transformation, leading to precursor 2 , 4-(dimethylamino)-2-nitroaniline. The dimethylamino group in 2 can be formed through a nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group, such as a halogen, is displaced by dimethylamine (B145610). This points to 3 , 4-Chloro-2-nitroaniline, as a viable starting material. This starting material is commercially available and provides the necessary substitution pattern to direct the subsequent reactions. chemicalbook.comchemicalbook.com

Pathway B: Based on Catalytic Cyanation

An alternative and more modern approach involves the catalytic cyanation of an aryl halide. researchgate.netnih.gov Disconnecting the cyano group from the target molecule reveals the precursor 4 , 3-Amino-4-(dimethylamino)bromobenzene. The amino group at C3 can again be traced back to a nitro group reduction, leading to intermediate 5 , 1-Bromo-4-(dimethylamino)-2-nitrobenzene. This intermediate can be synthesized from 6 , 1-Bromo-4-chloro-2-nitrobenzene, via a regioselective SNAr reaction with dimethylamine, where the chlorine atom is preferentially substituted due to stronger activation by the para-nitro group.

Both pathways offer plausible routes to the target molecule, leveraging fundamental and advanced organic reactions. Pathway B, utilizing a late-stage catalytic cyanation, may offer advantages in terms of functional group tolerance and avoidance of the often harsh conditions of the Sandmeyer reaction.

Development and Optimization of Novel Synthetic Routes

Based on the retrosynthetic analysis, two distinct multi-step synthetic routes are proposed.

Multi-Step Reaction Sequences for Aromatic Functionalization

Route 1: Synthesis via Sandmeyer Reaction

This route begins with 4-Chloro-2-nitroaniline and proceeds in three main steps.

Step 1: Nucleophilic Aromatic Substitution. 4-Chloro-2-nitroaniline is treated with dimethylamine. The strong electron-withdrawing nitro group activates the para-position, facilitating the displacement of the chlorine atom to yield 4-(dimethylamino)-2-nitroaniline.

Step 2: Diazotization and Sandmeyer Cyanation. The primary amino group of 4-(dimethylamino)-2-nitroaniline is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is then reacted with a copper(I) cyanide salt to install the nitrile group, forming 4-(dimethylamino)-2-nitrobenzonitrile. wikipedia.orgorganic-chemistry.org

Step 3: Reduction of the Nitro Group. The final step involves the selective reduction of the nitro group to a primary amine. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or with metal-acid systems (e.g., tin or iron in hydrochloric acid), yielding the final product, this compound.

Route 2: Synthesis via Catalytic Cross-Coupling

This modern route avoids the direct diazotization of a highly functionalized aniline (B41778) and instead relies on a robust palladium- or nickel-catalyzed cyanation reaction. acs.orgorganic-chemistry.org

Step 1: Nucleophilic Aromatic Substitution. Starting with 1-Bromo-4-chloro-2-nitrobenzene, a regioselective SNAr reaction with dimethylamine displaces the more activated chlorine atom to form 1-Bromo-4-(dimethylamino)-2-nitrobenzene.

Step 2: Reduction of the Nitro Group. The nitro group of the resulting intermediate is reduced to a primary amine using standard methods, yielding 4-Bromo-5-(dimethylamino)aniline.

Step 3: Catalytic Cyanation. The aryl bromide is then subjected to a transition-metal-catalyzed cyanation reaction. This involves coupling the aryl bromide with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium or nickel catalyst to afford this compound. nih.govmdpi.com

Table 1: Proposed Synthetic Sequences This is an interactive table. Click on the headers to learn more about each step.

| Step | Route 1: Sandmeyer Approach | Route 2: Catalytic Approach |

| Starting Material | 4-Chloro-2-nitroaniline | 1-Bromo-4-chloro-2-nitrobenzene |

| Step 1 | SNAr: Reaction with dimethylamine to form 4-(dimethylamino)-2-nitroaniline. | SNAr: Reaction with dimethylamine to form 1-Bromo-4-(dimethylamino)-2-nitrobenzene. |

| Step 2 | Sandmeyer Reaction: Diazotization followed by reaction with CuCN to yield 4-(dimethylamino)-2-nitrobenzonitrile. | Nitro Reduction: Reduction with H₂/Pd-C or Sn/HCl to yield 4-Bromo-5-(dimethylamino)aniline. |

| Step 3 | Nitro Reduction: Reduction with H₂/Pd-C or Sn/HCl to yield the final product. | Catalytic Cyanation: Reaction with a cyanide source (e.g., Zn(CN)₂) and a Pd or Ni catalyst to yield the final product. |

| Final Product | This compound | This compound |

Regioselective Introduction of Amino and Dimethylamino Groups

The precise placement of the substituents is governed by the inherent electronic properties of the intermediates at each stage.

In both proposed routes, the initial key step relies on a nucleophilic aromatic substitution (SNAr) reaction. The regioselectivity of this step is controlled by the powerful electron-withdrawing nature of the nitro group. In a nitro-dihalo-benzene or a nitro-halo-aniline, the nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged intermediate (Meisenheimer complex). govtpgcdatia.ac.in This ensures that the incoming dimethylamine nucleophile selectively displaces the leaving group (halide) at the position para to the nitro group.

In Route 1, the subsequent Sandmeyer reaction is inherently regioselective as it specifically transforms the existing primary amino group into the nitrile, leaving the other substituents untouched. nih.gov

In electrophilic aromatic substitution reactions, which are not central to the proposed forward syntheses but are crucial for preparing the starting materials, the directing effects are also paramount. An amino group is a strongly activating ortho, para-director, while a nitro group is a deactivating meta-director. wikipedia.orgijrar.orgmakingmolecules.com The synthesis of the starting materials, such as 4-chloro-2-nitroaniline, relies on the careful orchestration of these directing effects. byjus.com For example, nitrating 4-chloroaniline (B138754) would lead to the desired product, as the amino group directs the incoming nitro group to the ortho position.

Catalytic Methods in Benzonitrile (B105546) Core Construction

The construction of the benzonitrile core is a critical transformation. While the Sandmeyer reaction is a classic method, modern transition-metal catalysis offers milder conditions, broader functional group tolerance, and often higher yields. nih.gov

Palladium- and nickel-catalyzed cyanation reactions have become the methods of choice for converting aryl halides and triflates to nitriles. researchgate.netacs.org These reactions typically involve an oxidative addition of the aryl halide to a low-valent metal center (Pd(0) or Ni(0)), followed by a ligand exchange with a cyanide anion and subsequent reductive elimination to form the C-CN bond and regenerate the active catalyst. rsc.orgnih.gov

A significant challenge in these reactions is catalyst deactivation by excess cyanide ions, which can strongly bind to the metal center. nih.gov To circumvent this, various strategies have been developed:

Use of Zinc Cyanide (Zn(CN)₂): This salt is less soluble and provides a slow release of cyanide ions, keeping the concentration low.

Use of Co-catalysts: Additives can help prevent catalyst poisoning. organic-chemistry.org

Use of Non-toxic Cyanide Sources: Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a safer and less toxic alternative to simple alkali metal cyanides. nih.govnih.gov

Ligand Design: The choice of phosphine (B1218219) ligand is crucial for stabilizing the catalyst and promoting the desired reaction steps.

Table 2: Comparison of Catalytic Systems for Cyanation of Aryl Halides This is an interactive table. Click on the headers to learn more about each system.

| Catalyst System | Cyanide Source | Typical Conditions | Advantages | Disadvantages |

| Palladium-based | Zn(CN)₂, KCN, NaCN, K₄[Fe(CN)₆] | Pd(dba)₂, Pd/C with ligands like dppf; 80-120 °C | High functional group tolerance, well-studied. researchgate.netnih.govnih.gov | High cost of palladium, potential for catalyst poisoning. nih.gov |

| Nickel-based | KCN, NaCN, Acetonitrile (B52724) | NiCl₂(dppe), Ni(COD)₂; 60-100 °C | Lower cost than palladium, can be more reactive for aryl chlorides. acs.orgnih.gov | Can be more sensitive to air and moisture, toxicity concerns. |

Investigation of Reaction Mechanisms in the Synthesis of this compound Precursors

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes. Two key mechanistic steps in the proposed syntheses are the Nucleophilic Aromatic Substitution (SNAr) and the Palladium-Catalyzed Cyanation.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. govtpgcdatia.ac.inrsc.org

Addition Step (Rate-Limiting): The nucleophile (dimethylamine) attacks the electron-deficient carbon atom bearing the leaving group (chloride). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the strong electron-withdrawing nitro group at the ortho or para position is crucial as it delocalizes the negative charge, stabilizing this intermediate and lowering the activation energy for its formation.

Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).

Proposed Catalytic Cycle for Palladium-Catalyzed Cyanation

The generally accepted mechanism for the Pd-catalyzed cyanation of an aryl halide (Ar-X) involves a Pd(0)/Pd(II) catalytic cycle. researchgate.netnih.gov

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 4-Bromo-5-(dimethylamino)aniline) to form a Pd(II) complex, Ar-Pd(II)-X.

Transmetalation/Ligand Exchange: The halide ligand on the palladium complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂). This step forms an Ar-Pd(II)-CN intermediate.

Reductive Elimination: The final C-CN bond is formed through reductive elimination from the Pd(II) complex. This step releases the final product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from the laboratory bench to industrial-scale production requires rigorous optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. fkit.hr

Yield and Purity Maximization: Design of Experiments (DoE) can be employed to systematically optimize parameters such as temperature, pressure, reactant concentrations, and catalyst loading to maximize product yield and purity. acs.org

Catalyst Efficiency and Recovery: For catalytic steps, minimizing the loading of expensive noble metals like palladium is a primary economic driver. Using highly active catalysts or employing heterogeneous catalysts (e.g., Pd/C) can simplify product purification and allow for catalyst recovery and reuse, reducing costs and waste. organic-chemistry.orgnumberanalytics.com

Reagent and Solvent Selection: The choice of reagents and solvents should favor those that are inexpensive, readily available, have low toxicity, and are easily recyclable. For instance, using K₄[Fe(CN)₆] as a cyanide source is preferable to highly toxic KCN or NaCN from a safety perspective. nih.gov

Process Simplification: Combining multiple reaction steps into a single vessel (a "one-pot" synthesis) can significantly reduce processing time, solvent usage, and waste generation. fkit.hr

Thermal Safety and Hazard Analysis: A thorough understanding of the reaction thermodynamics is crucial. Exothermic reactions must be carefully controlled to prevent thermal runaways, especially when handling potentially energetic materials like nitro compounds or diazonium salts.

Downstream Processing: The isolation and purification of the final product must be efficient and scalable. The choice of crystallization solvent is critical for obtaining the desired polymorph with high purity. Advanced filtration and drying equipment, such as an Agitated Nutsche Filter Dryer (ANFD), can streamline solid handling in a contained environment, which is vital when dealing with potent or hazardous compounds. azom.com

By carefully addressing these factors, a laboratory-scale synthesis can be transformed into a robust and economically viable industrial process.

Advanced Spectroscopic and Crystallographic Investigations of 3 Amino 4 Dimethylamino Benzonitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment of 3-Amino-4-dimethylamino-benzonitrile

To achieve a complete structural assignment, a series of NMR experiments would be required.

¹H NMR spectroscopy would be used to identify the chemical shifts and coupling constants of the aromatic and substituent protons. The expected spectrum would show distinct signals for the amino protons, the dimethylamino protons, and the protons on the benzene (B151609) ring.

¹³C NMR spectroscopy, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would be employed to determine the number and types of carbon atoms in the molecule.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to establish the connectivity between protons and carbons, confirming the substitution pattern on the benzonitrile (B105546) ring.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below for illustrative purposes. The actual values would need to be determined experimentally.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H2 | - | - |

| H5 | - | - |

| H6 | - | - |

| N(CH₃)₂ | - | - |

| NH₂ | - | - |

| C1 | - | - |

| C2 | - | - |

| C3 | - | - |

| C4 | - | - |

| C5 | - | - |

| C6 | - | - |

| CN | - | - |

| N(CH₃)₂ | - | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis of this compound

Vibrational spectroscopy would provide insight into the functional groups and potential conformational isomers of the molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the nitrile (C≡N) stretching vibration, the N-H stretching vibrations of the primary amino group, and the C-N stretching vibrations of the aromatic amine and dimethylamino group.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, particularly for the nitrile and aromatic ring vibrations.

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220-2240 |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 |

| Primary Amine (N-H) | Bending | 1590-1650 |

| Dimethylamino (C-N) | Stretching | 1250-1360 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Ring Stretching | 1400-1600 |

Single-Crystal X-ray Diffraction of this compound

This technique would provide the most definitive structural information if a suitable single crystal could be grown.

Determination of Molecular Conformation and Geometry

X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles, defining the three-dimensional structure of the molecule in the solid state. This would reveal the planarity of the benzonitrile ring and the geometry of the amino and dimethylamino substituents.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure would elucidate how the molecules are arranged in the crystal lattice. This would include the identification of intermolecular hydrogen bonds involving the amino group and the nitrile nitrogen, as well as potential π-π stacking interactions between the aromatic rings.

Electron Diffraction Studies for Gas-Phase Structure Elucidation of this compound

Gas-phase electron diffraction could be used to determine the molecular structure free from the packing forces present in a crystal. This would allow for a comparison between the solid-state and gas-phase conformations, providing insights into the effects of intermolecular interactions on the molecular geometry.

Computational and Theoretical Studies of 3 Amino 4 Dimethylamino Benzonitrile

Electronic Structure Calculations for Ground State Properties

The ground state properties of a molecule, including its geometry and the distribution of electrons, are fundamental to understanding its reactivity and photophysical behavior. Computational methods offer a window into these characteristics at the atomic level.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the equilibrium geometry and electronic properties of molecules in their ground state. mdpi.comsemanticscholar.org By approximating the complex many-electron problem, DFT methods, such as those employing the B3LYP functional, can calculate the optimized molecular structure, bond lengths, and bond angles with high accuracy. semanticscholar.orgijstr.org

For aminobenzonitriles, DFT calculations reveal how the electron-donating amino group and the electron-accepting nitrile group influence the geometry of the benzene (B151609) ring. conicet.gov.ar These calculations also allow for the mapping of the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. The MEP surface is crucial for predicting how the molecule will interact with other molecules and its solvent environment, highlighting regions of positive and negative electrostatic potential.

Ab initio methods are a class of computational techniques that solve the electronic Schrödinger equation from first principles, without reliance on empirical parameters. These methods, while computationally more intensive than DFT, can provide a highly accurate description of the electronic density distribution.

For complex electronic phenomena, advanced ab initio methods like Møller–Plesset perturbation theory (MP2), multireference configuration interaction (MRCI), and coupled-cluster (CC) theory (e.g., CC2, EOM-CCSD) are employed. arxiv.orgnih.govacs.orgacs.org These methods are particularly important for molecules like aminobenzonitriles, where electron correlation effects are significant. nih.gov They provide a detailed picture of electron distribution in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are central to the molecule's electronic transitions. For instance, in related molecules, the HOMO is typically localized on the electron-donating dimethylamino group and the phenyl ring, while the LUMO is centered on the electron-accepting benzonitrile (B105546) moiety. nih.gov

Investigation of Excited State Dynamics and Photophysical Mechanisms

The interaction of 3-Amino-4-dimethylamino-benzonitrile with light is governed by its excited state properties. Theoretical studies are critical for unraveling the complex processes that occur after the molecule absorbs a photon, such as fluorescence and intramolecular charge transfer.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling the electronic absorption and emission spectra of molecules. ijstr.org By calculating the vertical excitation energies from the optimized ground state geometry, TD-DFT can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ijstr.org

In the case of the model compound DMABN, TD-DFT calculations, often performed with functionals like B3LYP, successfully predict the π to π* transitions responsible for its characteristic UV-visible absorption spectrum. ijstr.org Similarly, by optimizing the geometry of the first excited state, these methods can model the fluorescence emission spectrum. The difference between the absorption and emission maxima, known as the Stokes shift, can also be calculated and is sensitive to the solvent environment, a feature that computational models incorporating solvent effects (like the Polarizable Continuum Model, PCM) can reproduce. nih.govacs.org

Below is a table showing representative calculated absorption data for the model compound DMABN using TD-DFT, which illustrates the kind of information generated by these theoretical methods.

| Method | Solvent | Calculated Wavelength (nm) | Oscillator Strength (f) | Transition Character |

|---|---|---|---|---|

| TD-DFT (B3LYP/6-31+G(d,p)) | Water | 618.05 | 0.0885 | π → π* |

Data based on findings for the related compound 4-(Dimethylamino)benzonitrile (B74231) (DMABN) as a representative example. ijstr.org

A key feature of aminobenzonitriles is the phenomenon of Intramolecular Charge Transfer (ICT), where photoexcitation leads to a significant redistribution of electron density from the donor (amino) group to the acceptor (benzonitrile) group. nih.govias.ac.in This process often results in the formation of a distinct ICT excited state, which is highly polar and responsible for the "anomalous" dual fluorescence observed in many of these compounds in polar solvents. nih.gov

Computational studies on DMABN have extensively explored the potential energy surface of the excited states to map the pathway from the initially formed locally excited state to the ICT state. diva-portal.org The most widely accepted model is the Twisted Intramolecular Charge Transfer (TICT) model, which posits that the ICT state is stabilized by the twisting of the dimethylamino group to a conformation perpendicular to the plane of the phenyl ring. nih.govresearchgate.netacs.org This twisting decouples the p-orbitals of the donor and acceptor moieties, facilitating full charge separation and leading to a large dipole moment in the TICT state. acs.orgdiva-portal.org The energy barrier and stabilization of the TICT state are highly dependent on solvent polarity, a factor that theoretical models can investigate in detail. researchgate.netrsc.org

Upon photoexcitation, the molecule initially populates a Franck-Condon state, which rapidly relaxes to a Locally Excited (LE) state. nih.govacs.org The LE state is characterized by an electronic excitation that is largely confined to the π-system of the benzonitrile moiety, with only partial charge transfer character. nih.govacs.org

Theoretical calculations characterize the LE state as having a near-planar geometry, similar to the ground state, with the dimethylamino group lying roughly in the plane of the aromatic ring. nih.govnih.govdiva-portal.org Its calculated dipole moment is only moderately larger than that of the ground state. acs.org The LE state is responsible for the "normal" fluorescence band, which shows little sensitivity to solvent polarity. acs.org High-level calculations using methods like ADC(2) and CC2 have been instrumental in optimizing the geometry of the LE minimum on the S1 potential energy surface and calculating its properties, such as its transient absorption spectrum. nih.govacs.orgnih.gov

The table below summarizes the key theoretical characteristics of the LE and ICT states as determined from studies on the model compound DMABN.

| Property | Locally Excited (LE) State | Intramolecular Charge Transfer (ICT/TICT) State |

|---|---|---|

| Geometry | Near-planar | Twisted (amino group perpendicular to ring) |

| Dipole Moment | Moderately polar (e.g., ~6-9 D) | Highly polar (e.g., >11 D) |

| Fluorescence | "Normal" band, weak solvent dependence | "Anomalous" red-shifted band, strong solvent dependence |

| Formation | Directly after photoexcitation | Forms from the LE state, often via twisting motion |

Data compiled from theoretical studies on the archetypal molecule 4-(Dimethylamino)benzonitrile (DMABN). nih.govdiva-portal.orgacs.org

Analysis of Intramolecular Charge Transfer (ICT) States in this compound.

Conformational Dependence of Charge Transfer (e.g., Twisted Intramolecular Charge Transfer (TICT) Models)

The phenomenon of intramolecular charge transfer (ICT) in aminobenzonitriles is critically dependent on the molecule's conformation, particularly the torsional angle of the amino groups relative to the phenyl ring. The Twisted Intramolecular Charge Transfer (TICT) model is a widely accepted concept for explaining the dual fluorescence observed in many donor-acceptor systems, such as the archetypal 4-(N,N-dimethylamino)benzonitrile (DMABN). nih.govscispace.com In this model, photoexcitation leads to a locally excited (LE) state, which can then undergo a conformational change—specifically, the twisting of the dimethylamino group to a conformation perpendicular to the benzonitrile moiety. nih.govnih.gov This twisting motion facilitates a full charge separation, creating a highly polar TICT state that is responsible for an "anomalous," red-shifted fluorescence band, especially in polar solvents. nih.govnih.govacs.org

Computational studies, such as those employing the multireference configuration interaction (MRCI) and the second-order algebraic diagrammatic construction (ADC(2)) methods, have been instrumental in mapping the potential energy surfaces of these molecules. nih.govacs.org For DMABN, these calculations show that the S₂ (CT) state's charge-transfer character progressively increases as the twisting angle of the dimethylamino group increases from 0° to 48°. nih.gov The minimum on the crossing seam (MXS) between the S₂ and S₁ states, crucial for the internal conversion process, has been located at a twisting angle of approximately 50°. acs.orgresearchgate.net

The efficiency of this charge transfer is highly dependent on the substitution pattern. While para-aminobenzonitriles like DMABN are known for efficient ICT, the phenomenon is often absent in meta-isomers. nih.govaau.edu.et Theoretical calculations on 3-(N,N-dimethylamino)benzonitrile (3DMABN), for instance, show a higher excitation energy to the S₂ state at the perpendicular conformation, which is consistent with the experimental absence of a CT fluorescence band. aau.edu.et This highlights that the relative positioning of the donor (amino) and acceptor (benzonitrile) groups is a critical determinant for the viability of the TICT pathway. For a molecule like this compound, the interplay between the two distinct amino donor groups would introduce additional complexity to the twisting dynamics and the resulting charge transfer characteristics.

Exploration of Rehybridized Intramolecular Charge Transfer (RICT) and πσ* States

Beyond the TICT model, other mechanisms have been proposed to explain the charge transfer phenomena in aminobenzonitriles. One notable alternative is the Rehybridized Intramolecular Charge Transfer (RICT) model. acs.orgresearchgate.net This model involves a bending of the cyano group, leading to a πσ* state, rather than the twisting of the amino group. nih.govacs.org This rehybridization at the acceptor site can also produce a stable charge-transfer state.

Computational studies using the ADC(2) method have explored the role of this πσ* state. acs.org When symmetry restrictions are applied to the DMABN molecule, bending the CCN group leads to significant stabilization and charge transfer. acs.orgresearchgate.net However, upon removal of these symmetry constraints, this bent structure is not a stable minimum and relaxes back to the locally excited (LE) structure. acs.orgresearchgate.net

Solvation Effects on the Electronic Structure and Photophysics of this compound

The solvent environment plays a paramount role in the photophysics of charge-transfer compounds like this compound. scispace.comresearchgate.net The high polarity of the ICT state means its energy is highly sensitive to the polarity of the surrounding solvent molecules.

In the gas phase or nonpolar solvents, the LE state is typically the lowest energy excited state, and only LE fluorescence is observed. acs.orgnih.gov As solvent polarity increases, the highly dipolar TICT state is stabilized to a much greater extent than the less polar LE state. nih.govnih.gov This differential stabilization can lower the energy of the TICT state below that of the LE state, making the ICT process energetically favorable and leading to the appearance of the red-shifted "anomalous" fluorescence band. nih.govnih.gov This pronounced dependence of the emission spectrum on solvent polarity is a hallmark of molecules undergoing TICT. acs.org

Continuum Solvation Models and Explicit Solvent Molecule Interactions

Theoretical studies of solvation effects employ a range of models to capture the influence of the solvent. Continuum solvation models, such as the Conductor-like Screening Model (COSMO), represent the solvent as a continuous dielectric medium. acs.orgresearchgate.net These models are computationally efficient and effective at capturing the bulk electrostatic stabilization of polar solutes. nih.gov Calculations using COSMO have shown that a polar solvent like acetonitrile (B52724) significantly stabilizes the CT structure of DMABN more than the LE structure, which is consistent with experimental observations. nih.gov

For a more detailed understanding, especially when specific interactions like hydrogen bonding are important, explicit solvent models are used. nih.gov In these quantum mechanics/molecular mechanics (QM/MM) approaches, the solute and a few nearby solvent molecules are treated with quantum mechanics, while the rest of the solvent is modeled classically. nih.govfigshare.com For instance, simulations of DMABN have been performed in a nanodroplet of 500 explicit acetonitrile molecules, providing a highly detailed picture of the solvent's role in the relaxation dynamics. nih.gov These explicit models are crucial for accurately describing the short-range interactions that can influence the charge transfer process.

Influence of Solvent Polarity and Hydrogen Bonding on ICT Dynamics

The dynamics of Intramolecular Charge Transfer (ICT) are strongly influenced by both the general polarity of the solvent and its specific hydrogen-bonding capabilities. scispace.com In polar aprotic solvents like tetrahydrofuran (B95107) (THF) and acetonitrile, the stabilization of the charge-transfer state is primarily due to dipolar interactions. rsc.orgrsc.org The rate of ICT formation in these solvents is often governed by a combination of the energy barrier to twisting and the solvent viscosity, which dictates the timescale of solvent reorganization required to stabilize the forming dipole. rsc.org

In polar protic solvents, such as alcohols, hydrogen bonding adds another layer of complexity. rsc.org These solvents can act as hydrogen-bond donors to the nitrogen atom of the nitrile group or as hydrogen-bond acceptors for the amino group protons. figshare.com Time-resolved infrared spectroscopy has been used to directly observe the kinetics of hydrogen-bonding to the C≡N group in the excited state of DMABN and its derivatives in butanol. rsc.org These studies show that hydrogen bonding can occur concurrently with the ICT process, further stabilizing the charge-separated state and influencing the observed spectral shifts and reaction kinetics. rsc.orgfigshare.com The presence of these specific interactions can lead to the formation of distinct hydrogen-bonded species with their own photophysical characteristics. figshare.com

Chemical Reactivity and Functional Diversification of 3 Amino 4 Dimethylamino Benzonitrile

Reactivity of the Amino and Dimethylamino Groups

The two nitrogen-containing substituents on the aromatic ring are the primary sites for many derivatization reactions. The primary amine at the C-3 position and the tertiary amine at the C-4 position behave as an o-phenylenediamine-type system, which is pivotal for the synthesis of heterocyclic structures.

The aromatic ring of 3-Amino-4-dimethylamino-benzonitrile is highly activated towards electrophilic substitution due to the powerful electron-donating effects of the amino and dimethylamino groups. Both are ortho-, para-directing groups. The primary amino group directs incoming electrophiles to positions 2 and 5, while the dimethylamino group directs to position 5. The nitrile group is a deactivating, meta-directing group, which also directs towards position 5. This cumulative effect strongly favors electrophilic attack at the C-5 position. The C-6 position is also activated, but to a lesser extent. Reactions such as halogenation, nitration, or sulfonation are expected to proceed with high regioselectivity at the C-5 position. For instance, bromination of related aminobenzonitrile structures has been shown to be an effective transformation. google.com

The nucleophilic nature of the amino groups allows for various derivatization reactions.

Acylation: The primary amino group at C-3 is readily acylated by reagents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is expected to be selective, leaving the tertiary dimethylamino group untouched under standard conditions.

Alkylation: N-alkylation can occur at the primary amino group. The tertiary dimethylamino group is generally unreactive to further alkylation but could form a quaternary ammonium (B1175870) salt under forcing conditions.

Condensation Reactions: The ortho-diamine arrangement of the amino groups is particularly useful for synthesizing fused heterocyclic systems. Condensation with 1,2-dicarbonyl compounds is a classic and efficient method for forming quinoxaline (B1680401) rings. acs.orgresearchgate.netresearchgate.net For example, reaction with glyoxal, benzil, or oxalic acid would yield the corresponding 6-cyano-7-dimethylamino-quinoxaline derivatives. asmarya.edu.lyscielo.org.za Additionally, the primary amino group can undergo condensation with aldehydes or ketones to form Schiff bases (imines), which are versatile intermediates for further synthesis. mdpi.comresearchgate.net

| Reaction Type | Reagent Class | Example Reagent(s) | Expected Product | Reference |

|---|---|---|---|---|

| Acylation | Acyl Halides / Anhydrides | Acetyl Chloride (CH₃COCl) | N-(4-(dimethylamino)-3-cyanophenyl)acetamide | General Reactivity |

| Alkylation | Alkyl Halides | Methyl Iodide (CH₃I) | 3-(Methylamino)-4-(dimethylamino)benzonitrile | General Reactivity |

| Condensation (Heterocycle Formation) | 1,2-Dicarbonyls | Benzil (PhCOCOPh) | 6-Cyano-7-dimethylamino-2,3-diphenylquinoxaline | researchgate.netresearchgate.net |

| Aldehydes | Benzaldehyde (C₆H₅CHO) | (E)-3-((Benzylidene)amino)-4-(dimethylamino)benzonitrile (Schiff Base) | mdpi.com |

Reactivity of the Nitrile Functionality

The cyano group is a versatile functional handle that can be transformed into several other important chemical moieties through various reactions.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Strong nucleophiles such as Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond. The resulting imine salt can be hydrolyzed to yield a ketone, providing a pathway to synthesize derivatives like 3-amino-4-dimethylamino-benzoyl compounds.

The nitrile group can be readily converted into a primary amine or carboxylic acid derivatives.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is commonly achieved through catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst) or with chemical hydrides like lithium aluminum hydride (LiAlH₄) or borane (B79455) derivatives. organic-chemistry.orgmdpi.comchemicalbook.com This reaction converts this compound into (3-amino-4-(dimethylamino)phenyl)methanamine. The use of diisopropylaminoborane (B2863991) with a catalytic amount of LiBH₄ is also an effective method for reducing aromatic nitriles. nih.gov

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields the corresponding primary amide (3-amino-4-dimethylamino-benzamide), while complete hydrolysis under more vigorous conditions affords the carboxylic acid (3-amino-4-dimethylamino-benzoic acid). The enzymatic hydrolysis of aminobenzonitriles to their corresponding acids has also been reported. google.com

| Reaction Type | Reagent(s) | Conditions | Product Functional Group | Reference |

|---|---|---|---|---|

| Reduction | H₂, Pd/C | Pressurized H₂ gas, Ethanol | Primary Amine (-CH₂NH₂) | chemicalbook.com |

| Reduction | LiAlH₄ | Anhydrous ether or THF | Primary Amine (-CH₂NH₂) | mdpi.com |

| Reduction | BH₂(N(iPr)₂) / cat. LiBH₄ | THF, Ambient or Reflux | Primary Amine (-CH₂NH₂) | nih.gov |

| Hydrolysis (Partial) | H₂SO₄ or NaOH | Controlled, mild conditions | Amide (-CONH₂) | google.com |

| Hydrolysis (Complete) | H₃O⁺ or OH⁻, Heat | Reflux | Carboxylic Acid (-COOH) | google.com |

Synthesis of Advanced Derivatives of this compound

The diverse reactivity of this compound makes it a valuable building block for more complex molecules, particularly in the field of medicinal chemistry. A notable example is its use in the synthesis of ligands for the serotonin (B10506) transporter (SERT). A key derivative, 3-amino-4-(2-dimethylaminomethylphenylsulfanyl)benzonitrile, is an analog of the well-known SERT imaging agent DASB. nih.gov An efficient synthetic route has been developed to produce the precursor, 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile, which can then be further functionalized. nih.gov This synthesis highlights how the different reactive sites on the benzonitrile (B105546) core can be strategically modified to build advanced molecular structures for specific biological applications.

| Derivative Name | Synthetic Application/Significance | Key Synthetic Transformation | Reference |

|---|---|---|---|

| 6-Cyano-7-dimethylamino-2,3-diphenylquinoxaline | Heterocyclic synthesis | Condensation of the diamine moiety with benzil | researchgate.netresearchgate.net |

| (3-amino-4-(dimethylamino)phenyl)methanamine | Intermediate for further derivatization | Reduction of the nitrile group | organic-chemistry.orgmdpi.com |

| 3-amino-4-(2-dimethylaminomethylphenylsulfanyl)benzonitrile | Analog of DASB, a SERT imaging agent | Multi-step synthesis involving formation of a thioether bond and amine functionalization | nih.gov |

| 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile | PET imaging agent for SERT | Radiolabeling of a precursor with p-[18F]fluorobenzyl iodide | nih.gov |

Design and Synthesis of Conformationally Constrained Analogues

Conformational restriction is a powerful strategy in medicinal chemistry and materials science to enhance biological activity, improve selectivity, and fine-tune photophysical properties. For a flexible molecule like this compound, constraining the rotation around key single bonds, such as the C-N bonds of the amino groups, can pre-organize the molecule into a bioactive conformation and reduce the entropic penalty upon binding to a target.

The design of such analogues can be approached by incorporating the key pharmacophoric elements into a more rigid cyclic or bicyclic framework. For instance, synthetic strategies have been developed for conformationally restricted dipeptide isosteres, such as bicyclic δ-amino acids, which could serve as a blueprint for designing rigid scaffolds. scispace.com One potential approach involves the synthesis of piperidone-based structures. Research has shown the successful synthesis of 3(S)-amino-4(R,S)-2-piperidones, which act as conformationally restricted isosteres of phenylalanine in enzyme inhibitors. nih.gov This was achieved through an intramolecular cyclization where a chiral auxiliary was used to introduce the amino group and subsequently act as a leaving group to form the piperidone ring. nih.gov A similar strategy could be envisioned for this compound, where the 3-amino group and a suitably functionalized ortho-substituent could undergo cyclization to form a fused heterocyclic ring, thereby restricting the molecule's conformational freedom.

Another approach to inducing conformational constraint is through steric hindrance. For the related compound 4-(dimethylamino)benzonitrile (B74231) (DMABN), the synthesis of its sterically hindered analogue, 3,5-Dimethyl-4-(dimethylamino)benzonitrile (MMD), demonstrated how flanking methyl groups force the dimethylamino group to twist out of the plane of the benzene (B151609) ring. This pre-twisting significantly impacts the molecule's electronic structure and photophysical behavior, influencing the intramolecular charge transfer (ICT) process. researchgate.net

The following table outlines a hypothetical synthetic approach for a conformationally constrained analogue based on known chemical reactions.

| Reaction Step | Description | Key Reagents & Conditions | Analogous Reaction Reference |

| 1. Acylation | Protection and activation of the 3-amino group. | Acetyl Chloride, Pyridine | General Amide Synthesis |

| 2. Intramolecular Cyclization | Formation of a fused heterocyclic ring to restrict conformational freedom. | Base- or acid-catalyzed cyclization. | nih.gov |

| 3. Deprotection | Removal of protecting groups if necessary. | Acid or base hydrolysis. | Standard protecting group chemistry |

The synthesis of these constrained analogues allows for a systematic exploration of the structure-activity relationship, potentially leading to derivatives with enhanced properties for specific applications.

Introduction of Additional Fluorophores or Reactive Tags

The structure of this compound is amenable to the attachment of various functional tags, including other fluorophores for creating FRET (Förster Resonance Energy Transfer) pairs or reactive groups for bioconjugation. thermofisher.com The primary amino group at the 3-position is a particularly useful handle for chemical modification.

A prime example of introducing a reactive tag is demonstrated in the synthesis of analogues of DASB (3-amino-4-(2-methylaminomethylphenylsulfanyl)benzonitrile), a serotonin transporter imaging agent. nih.gov In this work, the precursor (desmethyl-DASB) was functionalized by incorporating a p-[18F]fluorobenzyl group, a prosthetic group used for positron emission tomography (PET) imaging. beilstein-journals.org This demonstrates a viable strategy for introducing a radiolabel onto a similar 3-amino-4-substituted benzonitrile core, which could be adapted for this compound for use in molecular imaging studies. nih.govbeilstein-journals.org

The introduction of fluorophores can be achieved by reacting the 3-amino group with a fluorophore that contains a suitable reactive moiety, such as an isothiocyanate or an N-hydroxysuccinimide (NHS) ester. thermofisher.combas.bg For example, isothiocyanate derivatives of fluorophores like benzanthrone (B145504) are widely used for labeling amino acids and proteins. bas.bg Alternatively, the entire this compound molecule can be incorporated into a larger fluorescent system. For instance, 2-amino-5-(dimethylamino)benzonitrile has been used as a building block in a multi-step synthesis to create the fluorescent amino acid 7-(dimethylamino)acridon-2-ylalanine (Dad), a red-shifted fluorophore. dntb.gov.ua This involved a Buchwald-Hartwig cross-coupling followed by an acid-catalyzed cyclization to form the acridone (B373769) core. dntb.gov.ua

Bioconjugation reagents offer a toolkit for attaching molecules to biological targets. thermofisher.com A reactive group, or "tag," can be installed on the 3-amino position of the benzonitrile derivative, allowing it to covalently bind to specific functional groups on biomolecules, such as the thiol group of cysteine residues. nih.gov For example, squaramate-modified nucleotides have been developed as a reactive group for the specific cross-linking with lysine (B10760008) residues in proteins under physiological conditions. uochb.cz

| Tag Type | Example Tag/Precursor | Attachment Chemistry | Purpose | Reference Example |

| Radiolabel | p-[18F]fluorobenzyl iodide | Nucleophilic substitution | PET Imaging | beilstein-journals.org |

| Fluorophore | Isothiocyanate derivative | Reaction with 3-amino group | Fluorescence Labeling | bas.bg |

| Reactive Group | Maleimide | Reaction with 3-amino group to install a thiol-reactive handle | Bioconjugation | lumiprobe.com |

| Bio-orthogonal Group | Azide or Alkyne | Amide coupling to the 3-amino group | Click Chemistry | lumiprobe.com |

Mechanistic Investigations of Key Transformation Reactions

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and designing synthetic pathways to novel compounds. The adjacent primary and tertiary amino groups can participate in various cyclization and transformation reactions, leading to diverse heterocyclic systems.

One key class of transformations involves intramolecular cyclization. The ortho-diamine-like arrangement on the aromatic ring is a precursor to various fused heterocycles. For example, o-phenylenediamine (B120857) is known to undergo cascade cyclization/annulation reactions with β-enamino diketones to form complex pyrrole-fused 1,5-benzodiazepines. acs.org It is plausible that this compound could undergo similar condensation and cyclization reactions with appropriate dielectrophiles to form novel seven-membered heterocyclic rings.

The mechanism of such cyclizations can be investigated using computational methods, such as Density Functional Theory (DFT). nih.gov DFT calculations can be used to model reaction pathways, optimize the geometries of reactants, transition states, and products, and calculate activation energies. beilstein-journals.orgnih.gov For example, a DFT study on the [3+2] cycloaddition of a nitrile N-oxide with alkenes elucidated the regioselectivity and determined the reaction proceeds via a polar, one-step mechanism. nih.gov Similar computational studies could be applied to investigate the transformation of this compound, for instance, in its reaction with phosgene (B1210022) or thiophosgene (B130339) to form fused benzimidazolone or benzimidazolthione derivatives.

Furthermore, the nitrile group itself is reactive. Its propensity to react with thiol nucleophiles, such as cysteine residues in proteins, can be predicted using computational models that calculate the activation energy (Ea) for the formation of a thioimidate intermediate. nih.gov This type of mechanistic insight is critical if the compound is being considered for biological applications where covalent modification of proteins is a possibility.

Photochemical transformations are also of interest. The related compound 2,3-diamino-2-butenedinitrile (B1144326) undergoes a photoinduced intramolecular hydrogen-atom transfer and cyclization to form an imidazole (B134444) derivative. mdpi.com Given the presence of amino groups and the aromatic system, it is conceivable that this compound could undergo unique photochemical cyclization or rearrangement reactions upon UV irradiation, the mechanisms of which could be explored through a combination of matrix isolation spectroscopy and computational analysis.

| Transformation Type | Potential Reactant(s) | Potential Product | Mechanistic Probe | Analogous System Reference |

| Heterocycle Formation | Dicarbonyl compounds | Fused diazepine (B8756704) derivatives | DFT Calculations, Kinetic Studies | acs.org |

| Nitrile Addition | Cysteine | Thioimidate adduct | DFT (Activation Energy), Kinetic Assays | nih.gov |

| Photochemical Cyclization | UV light | Fused imidazole or other heterocycles | Matrix Isolation IR, TD-DFT | mdpi.com |

| Staudinger Cycloaddition | Ketenes | β-Lactam derivatives | Spectroscopic analysis of intermediates | nih.govresearchgate.net |

Advanced Analytical Methodologies for 3 Amino 4 Dimethylamino Benzonitrile Research

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are indispensable for the separation of 3-Amino-4-dimethylamino-benzonitrile from impurities and related isomers, as well as for the precise determination of its purity. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed for its separation. The method's parameters, including the column type, mobile phase composition, flow rate, and detector wavelength, are optimized to achieve efficient separation and accurate quantification. For instance, a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient can provide excellent resolution.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While direct analysis of this compound by GC is possible, derivatization may sometimes be employed to enhance its volatility and improve peak shape. The choice of a capillary column with an appropriate stationary phase, such as a mid-polarity phase like 5% phenyl-methylpolysiloxane, is crucial for separating it from structurally similar compounds.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, employing columns with smaller particle sizes (typically sub-2 µm). This results in markedly faster analysis times, improved resolution, and enhanced sensitivity, making it a powerful tool for high-throughput purity analysis and impurity profiling of this compound.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines the benefits of both GC and HPLC, offering high efficiency and fast separations. It is particularly advantageous for chiral separations and for analyzing compounds that are not amenable to GC or HPLC.

Below is an interactive table summarizing typical starting parameters for the chromatographic analysis of this compound and related aromatic amines.

| Technique | Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water Gradient | 1.0 mL/min | UV at 254 nm |

| GC | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | Helium (Carrier Gas) | 1.2 mL/min | Flame Ionization Detector (FID) |

| UPLC | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Acetonitrile/Water Gradient | 0.4 mL/min | Photodiode Array (PDA) |

| SFC | Chiral or Achiral packed column | CO2 with co-solvent (e.g., Methanol) | 2.0 mL/min | UV or Mass Spectrometry (MS) |

Electrochemical Characterization

Electrochemical methods are employed to investigate the redox properties of this compound. Techniques such as cyclic voltammetry (CV) provide valuable data on the compound's oxidation and reduction potentials, the stability of its redox species, and the kinetics of electron transfer processes. This information is particularly relevant in fields like materials science, where such compounds might be explored as precursors for conductive polymers or as components in electronic devices.

In a typical cyclic voltammetry experiment, a solution of this compound in a suitable solvent containing a supporting electrolyte is analyzed. The potential is swept between two limits, and the resulting current is measured. The resulting voltammogram can reveal the potential at which the compound is oxidized, which is influenced by the electron-donating amino groups on the benzene (B151609) ring. The reversibility of the redox process can also be assessed, providing insight into the stability of the radical cation formed upon oxidation.

| Parameter | Value | Technique | Conditions |

|---|---|---|---|

| Oxidation Potential (Epa) | ~ +0.8 V | Cyclic Voltammetry (CV) | vs. Ag/AgCl in Acetonitrile with 0.1 M TBAPF6 |

| Electron Transfer | Quasi-reversible | Cyclic Voltammetry (CV) | Scan rate dependent |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection method, are essential for the comprehensive analysis of this compound. These methods provide both retention time data for identification and mass spectral data for structural confirmation and elucidation of unknown impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing this compound in complex matrices. After separation by LC, the compound is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. The precursor ion corresponding to the protonated molecule [M+H]+ is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a highly specific fingerprint for the compound, enabling unambiguous identification and quantification even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is ideal for identifying volatile impurities that may be present alongside this compound. The electron ionization (EI) mode in GC-MS generates a reproducible fragmentation pattern that can be compared against spectral libraries for positive identification of known compounds.

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

|---|---|---|---|

| LC-MS/MS | ESI+ | 162.10 | Dependent on collision energy; potential fragments include loss of methyl or amino groups. |

| GC-MS | EI | 161.09 | Characteristic fragments from ring opening and loss of substituents. |

Potential Research Applications of 3 Amino 4 Dimethylamino Benzonitrile in Advanced Materials and Organic Synthesis

Role as a Versatile Building Block in Complex Chemical Syntheses

The presence of three reactive sites—the 3-amino group, the 4-dimethylamino group, and the nitrile moiety—renders 3-Amino-4-dimethylamino-benzonitrile a highly versatile precursor in organic synthesis. The ortho-disposed amino and nitrile groups are particularly well-suited for cyclization reactions to form fused heterocyclic systems.

Precursor for Novel Heterocyclic Systems

The ortho-amino-nitrile functionality is a well-established synthon for the construction of various nitrogen-containing heterocycles. This structural motif can readily undergo cyclization reactions with a variety of one-carbon synthons to yield fused pyrimidines, quinazolines, and other related systems. For instance, the reaction of o-aminonitriles with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) is a known method for preparing fused pyrimidine (B1678525) rings. scirp.orgresearchgate.net

The general reactivity of o-aminonitriles suggests that this compound could be a valuable starting material for the synthesis of novel, highly substituted heterocyclic compounds. The dimethylamino group at the 4-position would not only influence the electronic properties of the resulting heterocyclic system but also provide an additional site for further functionalization.

Table 1: Potential Heterocyclic Systems from this compound

| Reagent | Resulting Heterocycle Core | Potential Application Areas |

| Formic Acid / Formamide | Substituted Quinazoline (B50416) | Pharmaceuticals, Agrochemicals |

| Dimethylformamide dimethyl acetal (DMFDMA) | Substituted Fused Pyrimidine | Materials Science, Medicinal Chemistry |

| Isothiocyanates | Substituted Thiazolo[5,4-d]pyrimidines | Drug Discovery |

| Carbon Disulfide | Substituted Thieno[2,3-d]pyrimidines | Organic Electronics |

The synthesis of quinazoline derivatives from anthranilic acid precursors is a common strategy in medicinal chemistry, and the analogous reactivity of o-aminonitriles opens up avenues for creating novel quinazoline-based structures. ptfarm.plresearchgate.netnih.govuin-malang.ac.idmdpi.com Similarly, the construction of fused pyrimidines is of great interest due to their prevalence in biologically active molecules and functional materials. nih.govumich.eduacs.orgumich.edu

Intermediate in the Construction of Functional Organic Molecules

Beyond the synthesis of heterocyclic systems, this compound can serve as a key intermediate in the assembly of more complex, functional organic molecules. The amino group can be readily acylated, alkylated, or diazotized, allowing for the introduction of a wide range of substituents and the formation of diverse molecular architectures.

For example, the synthesis of N-acylated α-aminonitriles is a known strategy for creating mechanism-based inhibitors for certain enzymes. nih.gov The amino group of this compound could be selectively acylated to produce intermediates for such applications. Furthermore, the synthesis of complex molecules for applications such as imaging agents often involves the use of substituted aminobenzonitriles.

Design Principle for Advanced Optoelectronic Materials

The electronic structure of this compound, characterized by the presence of both electron-donating (amino and dimethylamino) and electron-withdrawing (nitrile) groups on an aromatic ring, makes it a compelling candidate for the design of advanced optoelectronic materials. This "push-pull" architecture is a fundamental design principle for creating molecules with interesting photophysical properties, such as strong absorption and emission, and large nonlinear optical responses.

The parent compound, 4-(dimethylamino)benzonitrile (B74231) (DMABN), is a classic example of a molecule exhibiting intramolecular charge transfer (ICT), a process that is crucial for many applications in optoelectronics. sigmaaldrich.com Upon photoexcitation, an electron is transferred from the electron-donating dimethylamino group to the electron-withdrawing nitrile group, leading to a highly polar excited state. This ICT process is often accompanied by dual fluorescence, a phenomenon where the molecule emits at two different wavelengths corresponding to the locally excited (LE) and the ICT states.

The introduction of an additional amino group at the 3-position in this compound is expected to significantly modulate these properties. The second amino group will further enhance the electron-donating strength of the donor part of the molecule, which could lead to a more efficient ICT process and a red-shift in the absorption and emission spectra. Such tailored optoelectronic properties are highly desirable for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.

Table 2: Comparison of Predicted Optoelectronic Properties

| Compound | Key Structural Feature | Expected Impact on Optoelectronic Properties |

| 4-(dimethylamino)benzonitrile (DMABN) | Single electron-donating group | Strong ICT, dual fluorescence |

| This compound | Two electron-donating groups | Enhanced ICT, red-shifted absorption/emission, potentially larger nonlinear optical response |

Probing Fundamental Principles of Intramolecular Electron Transfer and Molecular Dynamics

The study of molecules like DMABN has been instrumental in developing our understanding of fundamental photophysical processes, particularly intramolecular charge transfer and the associated molecular dynamics. The "twisted intramolecular charge transfer" (TICT) model, which proposes that the charge transfer is coupled to a twisting of the dimethylamino group relative to the phenyl ring, has been a subject of extensive research.

This compound offers a unique platform to further probe these fundamental principles. The presence of the additional amino group introduces new degrees of freedom and potential complexities to the ICT process. For instance, it could influence the geometry of the excited state and the energy barrier for the twisting motion.

Computational studies and time-resolved spectroscopic experiments on this compound could provide valuable insights into:

The influence of multiple donor groups on the efficiency and dynamics of ICT.

The role of hydrogen bonding (from the 3-amino group) in modulating the excited-state properties.

The potential for competitive charge transfer pathways involving both the amino and dimethylamino groups.

By comparing the photophysical behavior of this compound with that of the well-characterized DMABN, researchers can gain a deeper understanding of the structure-property relationships that govern ICT and molecular dynamics in complex organic molecules.

Conclusions and Future Perspectives for 3 Amino 4 Dimethylamino Benzonitrile Research

Summary of Current Understanding and Contributions

An extensive search of scholarly articles, chemical repositories, and patent literature indicates that 3-Amino-4-dimethylamino-benzonitrile is not a well-documented compound. While its isomer, 4-(Dimethylamino)benzonitrile (B74231) (DMABN), is a cornerstone of research into twisted intramolecular charge transfer (TICT) states and has been the subject of numerous studies, the same cannot be said for the 3-amino-4-dimethylamino variant.

The available literature focuses on related structures, offering clues to the potential properties and reactivity of the target molecule. For instance, studies on various substituted aminobenzonitriles highlight their potential in medicinal chemistry and materials science. Research into compounds such as 3-amino-4-((2-((dimethylamino)methyl)phenyl)thio)benzonitrile and 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile points to the utility of the aminobenzonitrile scaffold in the development of imaging agents and other bioactive molecules. However, direct experimental data, including spectroscopic and physicochemical properties for this compound, remains elusive.

Identification of Unexplored Research Avenues and Challenges

The absence of dedicated research on this compound presents a clear opportunity for novel scientific inquiry. Key unexplored avenues include:

Synthesis and Characterization: The primary challenge is the development of a reliable and efficient synthetic route to produce this compound. Once synthesized, a thorough characterization using modern analytical techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction, would be essential to establish its fundamental chemical and physical properties.

Photophysical Properties: Given the well-documented fluorescence properties of its isomer, DMABN, a detailed investigation into the photophysical behavior of this compound is warranted. This would involve studying its absorption and emission spectra in various solvents to determine its potential as a fluorescent probe or in materials science applications.

Reactivity and Derivatization: Exploring the chemical reactivity of the amino and cyano groups would open the door to the synthesis of a new family of derivatives with potentially interesting biological activities or material properties.

Computational Modeling: In the absence of experimental data, computational studies could provide initial insights into the molecule's electronic structure, geometry, and potential energy surfaces, guiding future experimental work.

The primary challenge remains the initial synthesis of the compound, which would be the gateway to all other areas of investigation.

Strategic Outlook for Future Academic Investigations

A strategic approach to investigating this compound should prioritize the following:

Feasibility of Synthesis: The initial focus of any research program should be on the design and execution of a synthetic pathway to obtain the pure compound. This would likely involve multi-step organic synthesis, potentially starting from commercially available substituted nitrobenzenes or anilines.

Fundamental Properties: Following a successful synthesis, a comprehensive study of its fundamental properties is crucial. This would establish a baseline understanding of the molecule and provide the necessary data for more advanced studies.

Comparative Studies: A direct comparison of the properties of this compound with its well-known isomer, 4-(Dimethylamino)benzonitrile, would be highly valuable. Such a study could provide significant insights into the structure-property relationships of this class of compounds.

Exploration of Applications: Based on the initial findings, research could then branch out to explore potential applications in areas such as medicinal chemistry, optoelectronics, and sensor technology.

Q & A

Q. What advanced spectroscopic techniques elucidate non-covalent interactions of this compound with proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products